molecular formula C9H17ClN2O2 B3088875 Allyl piperidin-4-ylcarbamate hydrochloride CAS No. 1187927-76-9

Allyl piperidin-4-ylcarbamate hydrochloride

Cat. No.: B3088875
CAS No.: 1187927-76-9
M. Wt: 220.69 g/mol
InChI Key: XVDBHRQFVYCWDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The InChI code for Allyl piperidin-4-ylcarbamate hydrochloride is 1S/C9H16N2O2.ClH/c1-2-7-13-9(12)11-8-3-5-10-6-4-8;/h2,8,10H,1,3-7H2,(H,11,12);1H .

Scientific Research Applications

Pharmacological Profiles and Applications

Chemical and Pharmacological Insights : Piperidine and piperazine derivatives, sharing a structural affinity with Allyl piperidin-4-ylcarbamate hydrochloride, have been extensively investigated for their pharmacological properties. These compounds exhibit a wide range of biological activities, including antimalarial, antibacterial, antiviral, and anticancer effects. The structural flexibility of these heterocyclic compounds allows for the synthesis of various derivatives with enhanced pharmacokinetic and pharmacodynamic profiles, making them valuable in drug discovery and development processes (Girase et al., 2020; Mohammed et al., 2015).

Anticancer Potential : The exploration of piperidine and piperazine analogues has highlighted their promising roles in cancer therapy. Piperine, for instance, a piperidine derivative, has shown significant anticancer activity across various studies. This compound interferes with cancer cell proliferation, induces apoptosis, and inhibits metastasis through multiple pathways. The selective cytotoxicity of piperine towards cancerous cells, as opposed to normal cells, underscores its potential as a lead compound for anticancer drug development (Manayi et al., 2017).

Neuroprotective and Antidepressant Effects : Compounds structurally related to this compound have been identified as potent neuroprotective agents with antidepressant properties. The modulation of serotonin receptors, particularly the 5-HT1A receptor, by piperazine derivatives underscores their therapeutic potential in treating depression and related neurological disorders. This highlights the critical role of chemical modifications in enhancing the bioactivity and specificity of these compounds for targeted serotonin receptors, offering a promising avenue for the development of new antidepressants (Wang et al., 2019).

Future Directions

Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are being utilized in different therapeutic applications and have shown several important pharmacophoric features . Therefore, the study and development of piperidine derivatives, including Allyl piperidin-4-ylcarbamate hydrochloride, may continue to be a significant area of research in the field of drug discovery .

Properties

IUPAC Name

prop-2-enyl N-piperidin-4-ylcarbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2.ClH/c1-2-7-13-9(12)11-8-3-5-10-6-4-8;/h2,8,10H,1,3-7H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVDBHRQFVYCWDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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